N-(4-HYDROXYPHENYL)AMINOSULFONAMIDE
CAS No.: 110799-26-3
Cat. No.: VC20741572
Molecular Formula: C6H8N2O3S
Molecular Weight: 188.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110799-26-3 |
---|---|
Molecular Formula | C6H8N2O3S |
Molecular Weight | 188.21 g/mol |
IUPAC Name | 1-hydroxy-4-(sulfamoylamino)benzene |
Standard InChI | InChI=1S/C6H8N2O3S/c7-12(10,11)8-5-1-3-6(9)4-2-5/h1-4,8-9H,(H2,7,10,11) |
Standard InChI Key | WJBILEYAOOGDFI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NS(=O)(=O)N)O |
Canonical SMILES | C1=CC(=CC=C1NS(=O)(=O)N)O |
Chemical Structure and Identity
N-(4-Hydroxyphenyl)aminosulfonamide consists of a sulfonamide group linked to a 4-hydroxyphenyl moiety. This compound has distinct identifying characteristics that position it within the broader class of sulfonamide compounds.
Structural Characteristics
The compound features a 4-hydroxyphenyl group connected to an aminosulfonamide unit. The hydroxyl group is positioned para to the amino linkage on the benzene ring, creating a structure with multiple potential hydrogen bonding sites. The basic structure contains:
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A benzene ring with a hydroxyl group at the para position
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An amino group connecting the benzene ring to the sulfonamide moiety
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A sulfonamide group (SO₂NH₂) that provides potential for hydrogen bonding
Physical and Chemical Properties
Understanding the physical and chemical properties of N-(4-Hydroxyphenyl)aminosulfonamide provides insight into its behavior in various conditions and its potential applications.
Physical Properties
The physical properties of N-(4-Hydroxyphenyl)aminosulfonamide determine its handling characteristics and formulation possibilities:
Property | Description |
---|---|
Physical State | Solid at room temperature |
Appearance | Not specifically documented in available literature |
Solubility | Limited water solubility expected due to its structure |
Storage Conditions | Recommended storage: sealed in dry conditions at 2-8°C |
Shipping Conditions | Room temperature in continental US; may vary elsewhere |
Computational Chemistry Properties
Computational analysis provides valuable insights into the compound's potential behavior in biological systems and chemical reactions:
Property | Value | Significance |
---|---|---|
TPSA | 92.42 | Moderate topological polar surface area suggests limited passive membrane permeability |
LogP | 0.0076 | Very low partition coefficient indicates balanced hydrophilic/lipophilic properties |
H-Bond Acceptors | 3 | Multiple sites for accepting hydrogen bonds |
H-Bond Donors | 3 | Multiple sites for donating hydrogen bonds |
Rotatable Bonds | 2 | Limited conformational flexibility |
These computational properties suggest N-(4-Hydroxyphenyl)aminosulfonamide has balanced hydrophilic and lipophilic characteristics with multiple hydrogen bonding capabilities, which could be relevant for its potential biological interactions .
Classification Element | Details |
---|---|
GHS Pictogram | GHS07 |
Signal Word | Warning |
UN Classification | Not applicable |
Packing Group | Not applicable |
Structure-Activity Relationships
Understanding the structure-activity relationships of N-(4-Hydroxyphenyl)aminosulfonamide requires examining how its structural features might influence biological activities.
Key Functional Groups
The compound contains several functional groups that could contribute to biological activity:
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Sulfonamide group (SO₂NH₂): Known to interact with enzymes and proteins through hydrogen bonding and electrostatic interactions
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Secondary amine linkage (NH): Provides a hydrogen bond donor site and can influence the compound's basicity
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Phenolic hydroxyl group (OH): Offers additional hydrogen bonding capabilities and potential for forming phenolate ions
Related Compound | Structural Difference | Potential Implication |
---|---|---|
N-(4-Hydroxyphenyl)acetamide (Paracetamol) | Contains acetamide instead of sulfonamide | Different pharmacological profile focused on analgesic properties |
Classic sulfonamide antibiotics | Contains additional functional groups | Specific antimicrobial targeting mechanisms |
N-(4-amino-2-hydroxyphenyl)benzenesulfonamide | Different position of hydroxyl and additional amino group | Altered binding profile and physicochemical properties |
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